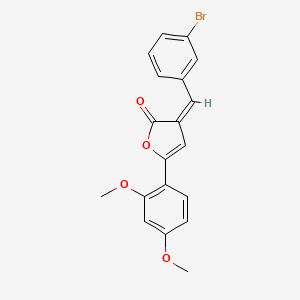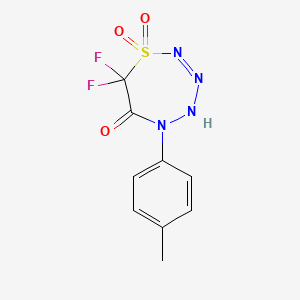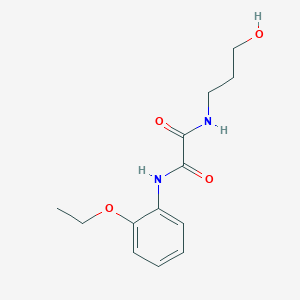![molecular formula C22H25N3O2 B5015255 8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5015255.png)
8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline, also known as MeQuin, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MeQuin belongs to the class of quinoline derivatives, which have been studied extensively for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokines. This compound also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its therapeutic potential in various diseases. This compound can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its pharmacological properties and therapeutic potential.
Métodos De Síntesis
The synthesis of 8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline involves the reaction of 4-methyl-8-methoxyquinoline with 4-methoxybenzylpiperazine in the presence of a catalyst. The reaction proceeds through a series of steps, including N-alkylation, cyclization, and deprotection, to yield this compound as the final product. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
8-methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-15-21(23-22-19(16)5-4-6-20(22)27-3)25-13-11-24(12-14-25)17-7-9-18(26-2)10-8-17/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYCJXZKOOEHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5015181.png)

![N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5015204.png)
![3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5015210.png)
![(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5015216.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5015219.png)

![5-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isophthalic acid](/img/structure/B5015233.png)



![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5015270.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)